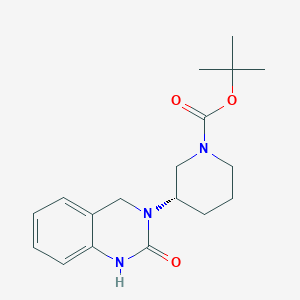
tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . It also contains a quinazolinone group, which is a type of heterocyclic compound. These types of compounds often have biological activity and are used in drug discovery .
Molecular Structure Analysis
The molecular structure of similar compounds includes a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also likely contains a quinazolinone group, which consists of two fused six-membered rings, one of which is aromatic .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, similar compounds have a molecular formula of C16H24N2O2 and a monoisotopic mass of 276.183777 Da .Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Potential Industrial Applications
The compound tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate has been explored in the context of synthetic routes for the production of Vandetanib, a therapeutic agent. A study detailed different synthetic routes, analyzing their suitability for industrial production. This research highlighted a process involving substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination steps, showing it to be favorable for large-scale manufacturing due to higher yields and commercial viability (W. Mi, 2015).
Role in Central Nervous System (CNS) Drug Synthesis
Further investigations into functional chemical groups for novel CNS acting drugs identified heterocycles, including tetrahydroquinazolin, as key structural motifs. These compounds are considered for their potential in synthesizing agents with CNS activity, ranging from antidepressant and antianxiety to anticonvulsant effects. The study emphasizes the importance of such chemical groups in developing future CNS therapeutics (S. Saganuwan, 2017).
Antioxidant Properties and Environmental Applications
Research into synthetic phenolic antioxidants highlighted the presence and transformation of compounds such as 2,6-di-tert-butyl-4-methylphenol in environmental and human samples. This work underlines the significance of studying the environmental occurrence, human exposure, and toxicity of synthetic antioxidants, which share structural similarities with the tert-butyl group in tetrahydroquinazolin derivatives. Such studies are crucial for developing safer and more environmentally friendly antioxidants (Runzeng Liu & S. Mabury, 2020).
Synthetic Utility in N-Heterocycles
The utility of chiral sulfinamides, akin to the structural framework of tert-butyl tetrahydroquinazolin derivatives, in the asymmetric synthesis of N-heterocycles has been extensively reviewed. This methodology affords access to a wide array of structurally diverse piperidines, pyrrolidines, and azetidines, underscoring the importance of such compounds in creating therapeutically relevant and natural product-like molecules (R. Philip et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)20-10-6-8-14(12-20)21-11-13-7-4-5-9-15(13)19-16(21)22/h4-5,7,9,14H,6,8,10-12H2,1-3H3,(H,19,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDAZCBVZXGFJR-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)N2CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

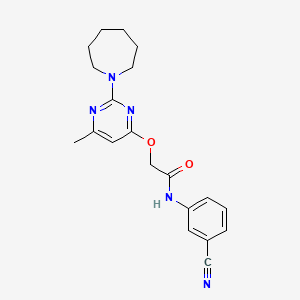

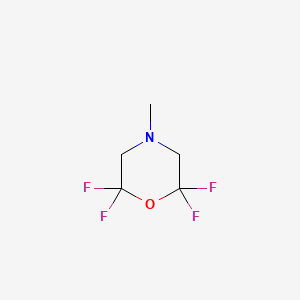
![7-[Chloro(difluoro)methyl]-5-methyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2513340.png)
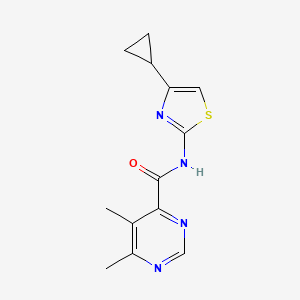
![2-chloro-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B2513342.png)

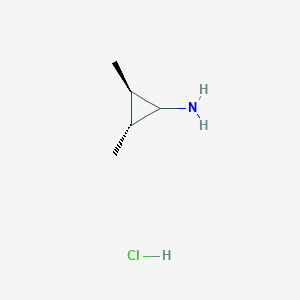
![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2513345.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2513346.png)

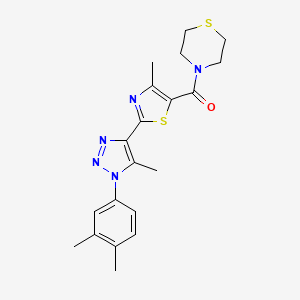
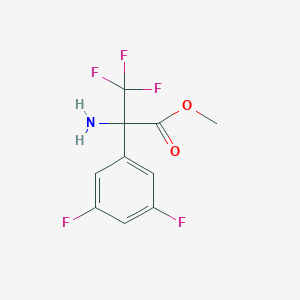
![4-(Dimethylamino)-3-formyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B2513359.png)